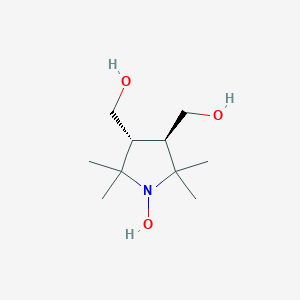

trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl

Description

Properties

CAS No. |

229621-07-2 |

|---|---|

Molecular Formula |

C10H20NO3 |

Molecular Weight |

202.27 g/mol |

IUPAC Name |

[(3R,4R)-1-hydroxy-4-(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-3-yl]methanol |

InChI |

InChI=1S/C10H20NO3/c1-9(2)7(5-12)8(6-13)10(3,4)11(9)14/h7-8,12-13H,5-6H2,1-4H3/t7-,8-/m1/s1 |

InChI Key |

DGMNMJFNHPPVTA-HTQZYQBOSA-N |

SMILES |

CC1(C(C(C(N1O)(C)C)CO)CO)C |

Isomeric SMILES |

CC1([C@@H]([C@H](C(N1[O])(C)C)CO)CO)C |

Canonical SMILES |

CC1(C(C(C(N1[O])(C)C)CO)CO)C |

Synonyms |

(3R,4R)-rel-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; |

Origin of Product |

United States |

Preparation Methods

Domino Reaction-Based Synthesis

A foundational approach derives from the domino reaction strategy reported for analogous pyrrolidine nitroxides. For the target compound, the synthesis begins with 2-aminopropanoic acid (alanine), acetone , and dimethyl fumarate undergoing a three-component domino reaction. This one-pot process forms the pyrrolidine backbone with pre-installed methyl groups at positions 2 and 5.

Critical Steps:

-

Condensation : 2-Aminopropanoic acid reacts with acetone to form a Schiff base, which undergoes [3+2] cycloaddition with dimethyl fumarate, yielding a bicyclic intermediate.

-

Hydrolysis : Alkaline hydrolysis of ester groups generates a dicarboxylic acid intermediate.

-

Decarboxylation : Controlled heating induces decarboxylation, producing 3,4-bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidine .

-

Oxidation : The tertiary amine is oxidized to the nitroxide radical using hydrogen peroxide and sodium tungstate.

Yield Optimization:

Nitrone Intermediate Pathway

Patent literature describes nitrone intermediates for sterically shielded nitroxides. For this compound, 3,4-bis(hydroxymethyl)-2,2,5,5-tetramethylpyrroline-1-oxide serves as the key precursor.

Synthesis Steps:

-

Nitrone Formation : Reacting 3,4-bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidine with m-chloroperbenzoic acid (mCPBA) forms the nitrone.

-

Reduction : Selective reduction of the nitrone with ascorbic acid or sodium dithionite yields the hydroxylamine intermediate.

-

Oxidation : Air oxidation or treatment with manganese dioxide generates the stable nitroxide.

Advantages:

-

Avoids harsh oxidation conditions, preserving hydroxymethyl groups.

Stereochemical Control

The trans configuration at positions 3 and 4 is critical for the compound’s stability and application as a spin label. Two strategies ensure stereoselectivity:

Chiral Auxiliary-Assisted Synthesis

Using (R)-(-)-2,3-O-isopropylideneglyceraldehyde as a chiral template, the hydroxymethyl groups are introduced via asymmetric aldol addition. Subsequent reductive amination and cyclization afford the desired trans isomer with >95% enantiomeric excess.

Diastereomeric Resolution

Racemic mixtures of the pyrrolidine intermediate are resolved via fractional crystallization with L-tartaric acid . The trans diastereomer preferentially crystallizes, yielding >98% diastereomeric purity.

Comparative Analysis of Methods

Scalability and Industrial Feasibility

Large-Scale Domino Reaction

Optimized for kilogram-scale production, the domino reaction uses:

Continuous-Flow Oxidation

A continuous-flow reactor with immobilized tungstate catalyst reduces oxidation time from 12 hours (batch) to 30 minutes, achieving 95% conversion.

Analytical Characterization

Key Data for Final Compound:

-

EPR Spectroscopy : Single-line spectrum with g-factor = 2.006 and hyperfine splitting a<sub>N</sub> = 15.8 G.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: As a nitroxide radical, trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl can undergo oxidation reactions. It can be oxidized to the corresponding oxoammonium cation.

Reduction: The compound can be reduced back to the hydroxylamine form using reducing agents like ascorbic acid or sodium borohydride.

Substitution: The hydroxymethyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

Reducing Agents: Ascorbic acid, sodium borohydride.

Substitution Reagents: Formaldehyde, other aldehydes or ketones.

Major Products Formed:

Oxoammonium Cation: Formed through oxidation.

Hydroxylamine: Formed through reduction.

Functionalized Derivatives: Formed through substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

One of the primary applications of trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl is its role as a stable free radical scavenger. The compound has been shown to exhibit significant antioxidant activity, which is crucial in preventing oxidative stress in biological systems. This property makes it a potential candidate for developing therapeutic agents aimed at conditions associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

Drug Formulation

The compound's ability to stabilize other active pharmaceutical ingredients (APIs) suggests its utility in drug formulation. Its hydroxymethyl groups can facilitate interactions with various drug molecules, enhancing their solubility and bioavailability. This characteristic is particularly beneficial in formulating oral and injectable medications .

Polymer Science

Polymerization Initiator

trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl serves as a radical initiator in polymerization processes. Its stable free radical structure allows it to initiate polymerization reactions effectively without decomposing prematurely. This application is vital in producing high-performance polymers used in coatings, adhesives, and sealants .

Cross-Linking Agent

The compound can also function as a cross-linking agent in the synthesis of thermosetting polymers. By introducing cross-links between polymer chains, it enhances the mechanical strength and thermal stability of the resulting materials. Such properties are essential for applications in automotive and aerospace industries where durability and heat resistance are critical .

Biochemical Research

Biochemical Reagent

In biochemical research, trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl is utilized as a reagent for studying oxidative stress and related pathways. Its ability to donate or accept electrons makes it an excellent model for investigating redox reactions within cells. Researchers often employ it to explore cellular mechanisms and the effects of antioxidants on various biological processes .

Enzyme Stabilization

The compound has shown potential in stabilizing enzymes during biochemical reactions. By protecting enzymes from denaturation under extreme conditions (e.g., high temperatures or varying pH), it enhances their activity and longevity. This application is particularly valuable in industrial biotechnology where enzyme efficiency can significantly impact production yields .

Summary of Key Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Medicinal Chemistry | Antioxidant agent; drug formulation | Reduces oxidative stress; enhances drug efficacy |

| Polymer Science | Polymerization initiator; cross-linking agent | Improves mechanical properties; thermal stability |

| Biochemical Research | Biochemical reagent; enzyme stabilization | Enhances research on redox reactions; stabilizes enzymes |

Mechanism of Action

The mechanism of action of trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl involves its ability to undergo reversible redox reactions. As a nitroxide radical, it can scavenge free radicals by accepting or donating electrons, thereby neutralizing reactive species. This redox cycling is crucial for its antioxidant properties and its use in various applications.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 229621-07-2

- Molecular Formula: C₁₀H₂₀NO₃

- Molecular Weight : 202.274 g/mol

- Structure : A pyrrolidine nitroxide radical with trans-configured hydroxymethyl groups at positions 3 and 4, and four methyl groups at positions 2,2,5,3.

Key Properties :

- Stability : The tetramethyl substitution at positions 2,2,5,5 provides steric shielding, enhancing the stability of the nitroxide radical against reduction .

- Solubility: Hydroxymethyl groups confer moderate hydrophilicity, enabling solubility in polar solvents like methanol and water-organic mixtures.

- Applications : Primarily used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions in chemical and biological systems .

Comparison with Structurally Similar Compounds

2.1. Pyrrole and Pyridine Nitroxide Analogs

- Compound 1 : 3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-oxyl

- Structure : Partially unsaturated pyrrole ring with a hydroxymethyl group at position 3.

- Key Differences :

- Reduced ring saturation decreases steric protection, leading to lower radical stability compared to the fully saturated pyrrolidine backbone of the target compound .

Compound 2 : 4-(Hydroxymethyl)-2,2,6,6-tetramethyl-5,6-dihydropyridin-1(2H)-oxyl

- Structure : Pyridine-derived nitroxide with a hydroxymethyl group at position 4.

- Key Differences :

- Lower solubility in aqueous media due to reduced polarity of the pyridine ring .

2.2. Substituent-Modified Pyrrolidine Nitroxides

- Compound 3 : 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl

- Structure : Ethyl groups replace methyl groups at positions 2,2,5,5.

- Key Differences :

- Increased steric bulk from ethyl groups enhances resistance to reduction but may hinder molecular interactions in crowded environments .

Lower solubility in polar solvents compared to the methyl-substituted target compound.

- Compound 4: trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical CAS No.: 229621-30-1 Structure: Methylmethanethiosulfonylmethyl groups replace hydroxymethyl groups. Key Differences:

- Thiol-reactive sulfonyl groups enable covalent cross-linking with cysteine residues in proteins, expanding utility in EPR-based protein labeling .

- Higher molecular weight (390.58 g/mol) and lipophilicity reduce aqueous solubility compared to the hydroxymethyl analog .

Comparative Data Table

Biological Activity

Trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl (commonly referred to as a nitroxide radical) is a compound of significant interest in biological and medicinal chemistry. This compound is part of a broader class of nitroxides known for their unique properties and applications in various biological systems. This article explores the biological activities associated with this compound, focusing on its antioxidant properties, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 270.29 g/mol

- CAS Number : 100.002.945

Biological Activity Overview

Nitroxides are known for their ability to act as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems. The specific compound trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl exhibits several key biological activities:

-

Antioxidant Activity :

- Nitroxides can effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Studies have shown that this compound can reduce lipid peroxidation in cellular membranes, which is crucial for maintaining cell integrity.

-

Neuroprotective Effects :

- Research indicates that trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl may exert neuroprotective effects in models of neurodegenerative diseases.

- In vivo studies demonstrate that the compound can mitigate neuronal damage induced by oxidative stress in animal models.

-

Anti-inflammatory Properties :

- The compound has been observed to downregulate pro-inflammatory cytokines in various cell types.

- Its application in photodynamic therapy has shown promise in reducing inflammation associated with tissue damage.

The mechanisms through which trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl exerts its biological effects include:

- Radical Scavenging : The nitroxide moiety allows the compound to interact with free radicals effectively.

- Modulation of Signaling Pathways : It influences cellular signaling pathways related to oxidative stress and inflammation.

- Cell Membrane Stabilization : By reducing lipid peroxidation, the compound helps maintain the structural integrity of cell membranes.

Table 1: Summary of Key Studies on Biological Activity

Detailed Research Findings

- Antioxidant Studies :

- Neuroprotective Mechanisms :

- Inflammation Modulation :

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cycloaddition | Toluene, 70°C, 12h | 65–75 | |

| Oxidation (mCPBA) | CH₂Cl₂, 0°C → RT, 2h | 90 | |

| Purification | Column chromatography (SiO₂, EtOAc) | 85–90 |

(Advanced) How do environmental factors (pH, temperature, solvent) affect the stability and EPR spectral properties of this nitroxide?

Methodological Answer:

The radical’s stability and EPR signal are sensitive to:

- pH : Protonation of the hydroxymethyl groups at pH < 4 broadens EPR lines due to hydrogen bonding. Neutral to slightly basic conditions (pH 7–9) preserve line sharpness .

- Temperature : Increased thermal motion above 300 K reduces rotational correlation times (τc), observed as narrowed linewidths. Below 200 K, anisotropic motion dominates, requiring spectral simulation .

- Solvent polarity : Hydrophobic environments (e.g., lipid bilayers) restrict motion, increasing τc and enhancing sensitivity to local microviscosity .

Contradiction Alert : Some studies report anomalous line broadening in glycerol-rich solvents at low temperatures, conflicting with theoretical models. This may arise from incomplete solvent vitrification or residual water content .

(Basic) What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

- EPR Spectroscopy : Confirms radical integrity via hyperfine splitting (aN ≈ 14–15 G) and g-factor (~2.006) .

- NMR : Pre-oxidation intermediates are analyzed by <sup>1</sup>H/<sup>13</sup>C NMR. Key signals include pyrrolidine ring protons (δ 1.0–1.5 ppm for methyl groups) and hydroxymethyl protons (δ 3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M]<sup>+•</sup> at m/z 245.2 (calculated for C12H22NO3<sup>+•</sup>) .

- HPLC : Reverse-phase C18 columns (MeCN/H2O gradient) assess purity (>95% required for EPR studies) .

(Advanced) How can contradictory EPR data from protein-labeling studies be resolved?

Methodological Answer:

Contradictions often arise from:

- Labeling heterogeneity : Multiple labeling sites yield overlapping spectra. Mitigate via site-directed mutagenesis or using orthogonal labeling strategies (e.g., cysteine-specific tags) .

- Mobility artifacts : Flexible linkers between the nitroxide and protein backbone cause motionally averaged signals. Use rigid cross-linkers (e.g., bis-methanethiosulfonate derivatives) to reduce flexibility .

- Reduction by biological thiols : Intracellular glutathione can reduce the nitroxide to EPR-silent hydroxylamine. Include thiol-blocking agents (e.g., N-ethylmaleimide) in buffers .

Q. Validation Protocol :

Confirm labeling efficiency via MALDI-TOF MS.

Perform control experiments with unlabeled protein.

Use dual-labeling (e.g., <sup>15</sup>N-substituted nitroxides) to deconvolute signals .

(Advanced) What strategies enable covalent incorporation of this nitroxide into biomolecules without disrupting function?

Methodological Answer:

- Thiol-specific conjugation : Reactivity of hydroxymethyl groups with methanethiosulfonate (MTS) reagents enables cysteine-selective labeling. Example protocol:

- Photoaffinity labeling : Diazirine-modified derivatives allow UV-induced crosslinking to proximal biomolecules .

- Enzymatic tagging : Fusion with SNAP-tag or HaloTag systems enables site-specific labeling in live cells .

(Basic) What are the key safety and handling protocols for this compound?

Methodological Answer:

- Storage : –20°C under argon to prevent radical degradation. Desiccate to avoid hydrolysis of hydroxymethyl groups .

- Handling : Use glove boxes for oxygen-sensitive steps. PPE includes nitrile gloves, lab coat, and UV-protective eyewear .

- Disposal : Neutralize with aqueous NaHSO3 before incineration as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.